

(S)-1-(2-Chlorophenyl)ethanamine CAS 68285-26-7 properties

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Compound of Interest

Compound Name: (S)-1-(2-Chlorophenyl)ethanamine

CAS No.: 68285-26-7

Cat. No.: B3024606

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Technical Monograph: (S)-1-(2-Chlorophenyl)ethanamine

CAS Registry Number: 68285-26-7 Synonyms: (S)-1-(2-Chlorophenyl)ethylamine; (S)-2-Chloro- α -methylbenzylamine; (1S)-1-(2-chlorophenyl)ethan-1-amine.

Executive Summary

(S)-1-(2-Chlorophenyl)ethanamine is a high-value chiral primary amine used primarily as an intermediate in the synthesis of enantiomerically pure pharmaceuticals and agrochemicals. Its structural core—a 2-chlorophenyl ring attached to a chiral ethylamine handle—serves as a privileged pharmacophore in kinase inhibitors, GPCR ligands, and herbicides (e.g., triazolopyrimidines). It is also employed as a chiral resolving agent for acidic racemates.

This guide outlines the physicochemical profile, validated synthetic routes (biocatalytic and chemical), analytical characterization, and safety protocols required for high-integrity research and development.

Physicochemical Profile

The following data summarizes the core physical properties. Researchers should note that the optical rotation is sensitive to solvent and concentration; batch-specific Certificates of Analysis

(CoA) should always supersede literature values for critical steps.

Property	Value / Description	Notes
Molecular Formula	C ₈ H ₁₀ ClN	
Molecular Weight	155.63 g/mol	
Physical State	Liquid	Clear, colorless to pale yellow. [1]
Boiling Point	~105–110 °C @ 10–15 mmHg	Extrapolated from racemate/analogs.
Density	1.106 g/mL (approx.) ^[1]	At 25 °C.
Refractive Index	1.551	Typical for chlorinated phenethylamines. ^[1]
Chirality	(S)-Enantiomer	Levorotatory (-) behavior is typical for (S)-1-phenylethylamine analogs, but specific rotation must be validated per solvent (e.g., MeOH vs. EtOH).
Solubility	Soluble in MeOH, EtOH, DCM, EtOAc	Slightly soluble in water; forms salts with acids.
pKa	~8.8–9.0	Estimated for the conjugate acid.

Synthetic Pathways & Production^[2]^[3]

To access high enantiomeric excess (ee >99%), two primary methodologies are employed: Enzymatic Kinetic Resolution (preferred for purity) and Asymmetric Reductive Amination (preferred for scale).

Method A: Enzymatic Kinetic Resolution (Biocatalytic)

This method utilizes a lipase (e.g., *Candida antarctica* Lipase B, CAL-B) to selectively acylate the (R)-enantiomer from a racemic mixture, leaving the desired (S)-amine unreacted.

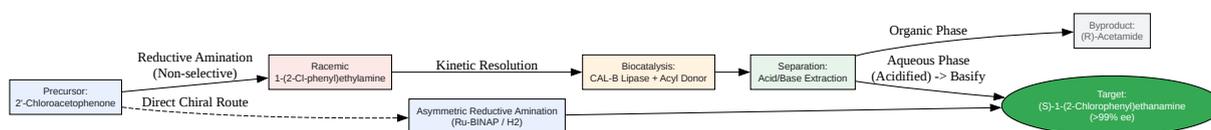
- Substrate: Racemic 1-(2-chlorophenyl)ethanamine.
- Reagent: Ethyl methoxyacetate or Ethyl acetate (Acyl donor).
- Catalyst: Immobilized CAL-B (e.g., Novozym 435).
- Solvent: MTBE or Toluene (anhydrous).
- Mechanism: The enzyme preferentially acetylates the (R)-amine. The (S)-amine remains as the free base and is separated via acid-base extraction.

Method B: Asymmetric Reductive Amination (Chemical)

Direct synthesis from the ketone precursor using a chiral catalyst.

- Precursor: 2'-Chloroacetophenone (CAS 2142-68-9).
- Amine Source: Ammonium acetate or Ammonia gas.
- Catalyst: Ru(II)-BINAP or Ir-Phosphoramidite complexes.
- Reductant:
(high pressure) or Transfer Hydrogenation (HCOOH/TEA).
- Advantage: Higher atom economy; avoids waste from the "wrong" enantiomer.

Synthesis Workflow Diagram



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Caption: Comparison of Biocatalytic Resolution vs. Direct Asymmetric Synthesis pathways.

Analytical Characterization

Validating the identity and purity of CAS 68285-26-7 is critical, particularly distinguishing it from the (R)-enantiomer and the 3-chloro/4-chloro regioisomers.

Chiral HPLC

- Column: Polysaccharide-based chiral columns (e.g., Chiralpak AD-H or OD-H).
- Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).
- Detection: UV @ 254 nm (Phenyl absorption).
- Expectation: Baseline separation of (S) and (R) peaks.

Nuclear Magnetic Resonance (NMR)

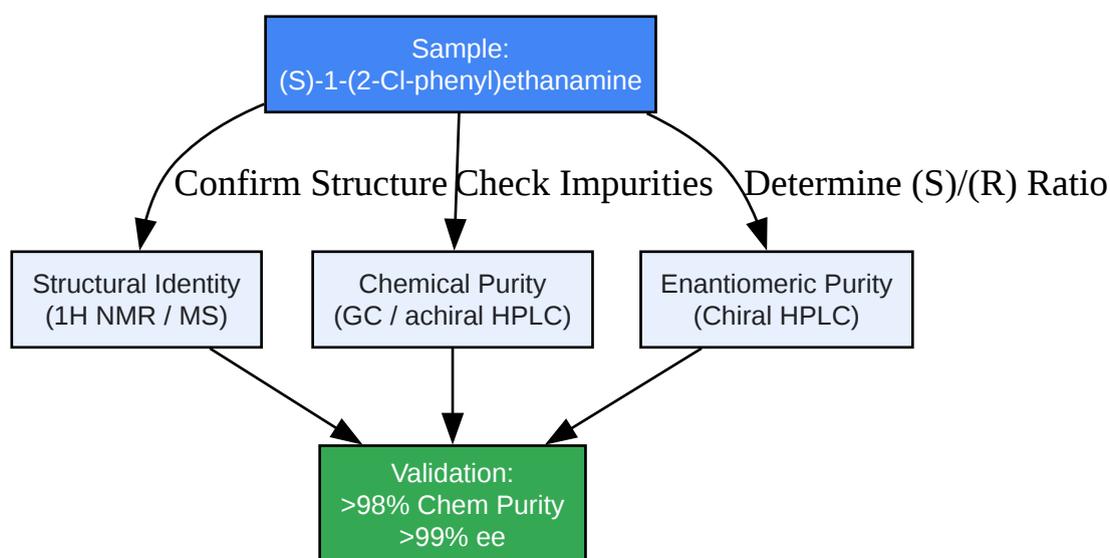
- ¹H NMR (CDCl₃, 400 MHz):
 - 1.40 (d, 3H,): Doublet characteristic of the methyl group.
 - 4.55 (q, 1H,): Quartet for the chiral proton.
 - 7.1–7.4 (m, 4H, Ar-H): Multiplet for the 2-substituted aromatic ring.

- Chiral Shift Reagent: Addition of (R)-(-)-

-Methoxy-

-(trifluoromethyl)phenylacetic acid (Mosher's acid) will induce diastereomeric shifts, allowing ee determination via NMR if HPLC is unavailable.

Analytical Logic Flow



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Caption: Standard analytical workflow for validating chiral amine purity.

Applications in Drug Discovery[5][6]

(S)-1-(2-Chlorophenyl)ethanamine serves as a versatile pharmacophore and tool compound.

A. Chiral Intermediate for Pharmaceuticals

The 2-chlorophenyl moiety is a key structural feature in anti-platelet drugs (e.g., Clopidogrel analogs) and various kinase inhibitors. The (S)-configuration often dictates the binding affinity to protein targets where the spatial arrangement of the amine and the halogenated ring is crucial for fitting into hydrophobic pockets.

B. Agrochemical Synthesis

Used in the synthesis of Triazolopyrimidine herbicides. The chiral amine group is incorporated to improve the selectivity and potency of the herbicide against specific weed species while maintaining crop safety.

C. Chiral Resolving Agent

Due to its high optical purity and basicity, it is used to resolve racemic acids (e.g., chiral carboxylic acids, mandelic acid derivatives) via diastereomeric salt formation.

Safety & Handling (SDS Summary)

Hazard Classification:

- Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).
- Acute Toxicity: Harmful if swallowed.

Handling Protocols:

- PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a face shield. Work inside a fume hood.
- Storage: Store under inert gas (Nitrogen or Argon) at 2–8 °C. The amine is sensitive to air (carbon dioxide absorption) and oxidation over time.
- Spill: Neutralize with weak acid (e.g., dilute acetic acid) before disposal.

References

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Sources

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